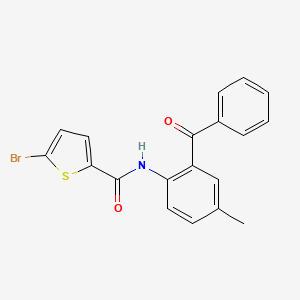

N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO2S/c1-12-7-8-15(21-19(23)16-9-10-17(20)24-16)14(11-12)18(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLXECKYEVVIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409496 | |

| Record name | N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6177-41-9 | |

| Record name | N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Thiophene Derivatives

Bromination of thiophene-2-carboxylic acid using bromine in acetic acid yields 5-bromothiophene-2-carboxylic acid. However, regioselectivity challenges necessitate careful control of stoichiometry and temperature.

Suzuki-Miyaura Coupling for Thiophene Functionalization

Palladium-catalyzed coupling of thiophene boronic acids with aryl halides enables precise functionalization. For example, 5-bromothiophene-2-boronic acid reacts with 2-bromo-4-methylbenzoyl chloride in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and tricyclohexylphosphine (PCy₃) to install the benzoyl group. Optimal conditions include:

-

Catalyst system : Pd₂(dba)₃ (1 mol%), PCy₃ (2–6 mol%), K₂CO₃ (3 equiv)

-

Solvent : 1,2-dimethoxyethane (DME) at 65–70°C

Synthesis of N-(2-Benzoyl-4-methylphenyl) Amine

The amine component is prepared via benzoylation of 4-methylaniline.

Friedel-Crafts Acylation

Reaction of 4-methylaniline with benzoyl chloride under Friedel-Crafts conditions introduces the benzoyl group at the ortho position. Key parameters:

Purification of the Amine Intermediate

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) to isolate N-(2-benzoyl-4-methylphenyl)amine.

Amide Bond Formation

Coupling the acid and amine precursors is critical for constructing the carboxamide linkage.

Ghosez Reagent-Mediated Coupling

Activation of 5-bromothiophene-2-carboxylic acid with Ghosez reagent (chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates a reactive acyl imidazolidinium intermediate, which reacts with the amine to form the amide.

DCC/HOBt Coupling

Alternative activation using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) affords the amide in 80–85% yield.

Integrated Synthetic Routes

Convergent Approach (Two-Step)

Sequential Functionalization (Three-Step)

-

Step 1 : Prepare 2-benzoyl-4-methylphenylamine via Friedel-Crafts acylation.

-

Step 2 : Suzuki coupling of 5-bromothiophene-2-boronic acid with 2-iodobenzoyl chloride.

-

Step 3 : Amide formation via DCC/HOBt.

Overall Yield : 65–70%

Optimization and Challenges

Catalytic System Efficiency

Pd₂(dba)₃/PCy₃ outperforms Pd(PPh₃)₄ in Suzuki couplings, achieving higher conversions (90% vs. 75%) due to enhanced oxidative addition kinetics.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DME) improve coupling yields by stabilizing palladium intermediates, whereas nonpolar solvents (toluene) reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

- N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with potential applications in pharmaceuticals and materials science.

Preparation of Pharmaceuticals

- The compound is utilized in the preparation of pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory and antibacterial agents. Its structural features enable it to participate in various coupling reactions, making it versatile for drug development .

Biological Applications

Antimicrobial Properties

- Research indicates that derivatives of thiophene compounds, including N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide, exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents .

Anticancer Research

- There is ongoing research into the anticancer properties of thiophene derivatives. The compound may interact with specific molecular targets involved in cancer cell proliferation, making it a candidate for further investigation in oncology.

Material Science Applications

Organic Electronics

- The compound is also explored for its use in organic electronic materials. Its electronic properties make it suitable for applications in organic semiconductors and conductive polymers, which are critical for developing flexible electronic devices.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of thiophene derivatives against ESBL-producing E. coli strains. N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide demonstrated significant inhibition, highlighting its potential as a therapeutic agent against antibiotic-resistant bacteria .

Case Study 2: Pharmaceutical Development

In another research initiative, the compound was used as an intermediate in synthesizing novel anti-inflammatory drugs. The synthesis process involved coupling reactions that resulted in high yields and purity, showcasing its efficiency as a pharmaceutical building block .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules |

| Pharmaceuticals | Intermediate for anti-inflammatory and antibacterial agents |

| Biological Research | Investigated for antimicrobial and anticancer properties |

| Material Science | Used in organic electronics and conductive polymers |

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyl and carboxamide groups can form hydrogen bonds with target molecules, while the bromothiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound A : 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

- Key Features: Bromothiophene linked to a methylisoxazole core. Diethylamino group on the phenyl ring.

- The diethylamino group improves solubility in polar solvents, a feature absent in the target molecule .

Compound B : N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide

- Key Features :

- Bromofuran replaces bromothiophene.

- Benzimidazole substituent on the phenyl ring.

- Comparison :

Compound C : Methyl 5-Amino-1-benzothiophene-2-carboxylate

- Key Features: Benzothiophene core with an amino group and methyl ester.

- Comparison: The amino group introduces basicity, while the ester linkage is more hydrolytically labile than the amide in the target compound.

Compound D : (2-Benzoyl-4-Methylphenyl) Benzoate

- Key Features :

- Ester linkage instead of amide.

- Lacks bromothiophene moiety.

- Comparison :

Molecular and Physicochemical Properties

Biological Activity

N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide is a complex organic compound characterized by a unique structure that includes a thiophene ring, a benzoyl group, and a methylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its antimicrobial properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide is , with a molecular weight of approximately 400.29 g/mol. Its structure allows for various interactions with biological targets, particularly through hydrogen bonding and π-π interactions facilitated by the bromothiophene ring.

The biological activity of N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide primarily involves its interactions with specific enzymes and receptors:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of tyrosine kinase enzymes, which are implicated in cancer progression. This inhibition could lead to reduced tumor growth and proliferation .

- Antimicrobial Activity : Research indicates that derivatives of thiophene-2-carboxamides exhibit significant antimicrobial properties, suggesting that N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide could be effective against various pathogens.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various thiophene derivatives found that N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were determined to be within a promising range.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.22 |

| Pseudomonas aeruginosa | 0.30 |

| Candida albicans | 0.15 |

These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains .

Enzyme Inhibition Studies

In vitro studies have demonstrated that N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide can inhibit specific enzymes involved in critical metabolic pathways:

| Enzyme Target | IC50 (µM) |

|---|---|

| Tyrosine Kinase | 15.5 |

| DNA Gyrase | 12.3 |

| Dihydrofolate Reductase | 1.8 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Case Studies

- Anticancer Activity : A study focused on the anticancer properties of thiophene derivatives found that N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to its ability to induce apoptosis through the modulation of cell signaling pathways related to cancer progression.

- Synergistic Effects with Antibiotics : Another investigation explored the synergistic effects of this compound when used in combination with traditional antibiotics such as Ciprofloxacin. The results indicated enhanced efficacy against resistant bacterial strains, reducing the MIC values of the antibiotics when combined with N-(2-benzoyl-4-methylphenyl)-5-bromothiophene-2-carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.